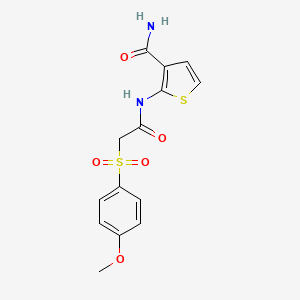

![molecular formula C21H16N2O5S B2753988 N-(benzo[d]thiazol-2-yl)-5-((3-methoxybenzyl)oxy)-4-oxo-4H-pyran-2-carboxamide CAS No. 1021258-34-3](/img/structure/B2753988.png)

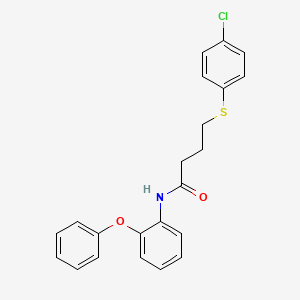

N-(benzo[d]thiazol-2-yl)-5-((3-methoxybenzyl)oxy)-4-oxo-4H-pyran-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Benzothiazole derivatives are a class of compounds that have been studied for their potential applications in various fields . They have been designed and synthesized as potential inhibitors for various biological targets .

Synthesis Analysis

The synthesis of benzothiazole derivatives involves reactions of specific ligands with other compounds . For instance, one study reported the synthesis of 14 new benzothiazole derivatives .Molecular Structure Analysis

The molecular structure of benzothiazole derivatives can be complex and varies based on the specific derivative . Some studies have used spectroscopic analyses and single X-ray crystallography to determine the structure .Chemical Reactions Analysis

Benzothiazole derivatives have been studied for their reactions with DNA and their ability to inhibit certain enzymes . For example, some derivatives have been found to interact with DNA and strongly inhibit topoisomerase I .Physical And Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives can vary widely and are often determined through various analytical techniques .Wissenschaftliche Forschungsanwendungen

Selective Halocyclization and Iodosulfonylation

The compound has been used in the selective halocyclization and iodosulfonylation of N-benzothiazol-2-yl alkynamides under mild conditions . This process has been developed at room temperature with a broad substrate scope .

Synthetic Strategy to Pyrimidobenzothiazoles

The compound has been used in an effective synthetic strategy to pyrimidobenzothiazoles via a 6- endo-dig halocyclization . This strategy was developed at room temperature with a broad substrate scope .

Structural Study

The compound has been used in a structural study of N-(1,3-Benzothiazol-2-yl)-4-Halobenzenesulfonylhydrazides . This study involved Hirshfeld Surface Analysis and PIXEL Calculations .

Biological Evaluations

The compound has been used in biological evaluations . The most potent compound 3 was with an inhibition rate of 60.7% at 1 μM in the RAF-MEK cascading assay .

Development of Novel Compounds

The compound has been used in the development of novel N-(6-methanesulfonyl-benzothiazol-2-yl)-3-(4 . The introduction of the flexible benzyl group (compound 10) in this pharmacophore produced effective inhibitory action against AChE (IC 50 = 7.83 μM) .

Multisubstituted α,β-enones Synthesis

Several multisubstituted α,β-enones were synthesized using the same starting materials . The selective halocyclization and iodosulfonylation of N-benzothiazol-2-yl alkynamides under mild conditions is described .

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-(1,3-benzothiazol-2-yl)-5-[(3-methoxyphenyl)methoxy]-4-oxopyran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16N2O5S/c1-26-14-6-4-5-13(9-14)11-27-18-12-28-17(10-16(18)24)20(25)23-21-22-15-7-2-3-8-19(15)29-21/h2-10,12H,11H2,1H3,(H,22,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJULRBIGXQPQIF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)COC2=COC(=CC2=O)C(=O)NC3=NC4=CC=CC=C4S3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 4-[[2-[[4-amino-5-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B2753915.png)

![Ethyl 2-amino-6-[(4-methylphenyl)sulfonyl]-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2753918.png)

![3-[[1-[(5-Cyclopropyl-1,2-oxazol-3-yl)methyl]piperidin-4-yl]methyl]-7-fluoroquinazolin-4-one](/img/structure/B2753924.png)

![3-[(2,4-Dioxo-7-thia-1,3-diazaspiro[4.4]nonan-3-yl)methyl]-4-methoxybenzaldehyde](/img/structure/B2753925.png)

![3-ethyl-N-[4-(trifluoromethoxy)phenyl]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2753926.png)